3-Cyano-iminomorpholine
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Description
Scientific Research Applications
Fluorescent Probes : Iminocoumarin dyes bearing a cyano group at the 3-position have been studied for their optical properties. These compounds, especially those with a diethylamino group, show promising characteristics as fluorescent probes (Turki et al., 2007). Similar studies indicate the potential of iminocoumarin derivatives in replacing coumarins in various solvents, confirming their utility as fluorescent probes (Turki et al., 2006).
Chemical Coupling : Cyanogen halide treatment of polysaccharides, potentially involving cyano groups, is used for coupling proteins to carbohydrates. This gentle method is valuable for producing immunosorbents and insoluble enzymes (Porath et al., 1967).
Cyclization Mechanisms : Studies on the cyclization of 3,3′-iminobis-2-butanols to tetramethylmorpholines, involving cyano groups, have provided insights into the mechanisms of ring closure and the influence of substitution on these reactions (Hernestam & Stenvall, 1980).
Catalysis in Organic Reactions : The use of DABCO as a catalyst for the synthesis of 3-cyano-pyridines and their imino analogues demonstrates the role of cyano groups in facilitating efficient organic transformations (Beheshtia et al., 2010).
Photophysics and Fluorescence Studies : The sulfoindocyanine Cy3, a fluorescent dye, has been extensively studied for its properties when attached to DNA, demonstrating the varied applications of cyanine derivatives in fluorescence and photophysics research (Sanborn et al., 2007).
Environmental Interaction Studies : Research on the interaction of carbon nanotubes with aromatic compounds, including those with cyano groups, helps understand the behavior of such materials in environmental systems (Lin & Xingt, 2008).
Hydrogenation Catalysts : The use of cyano groups as traceless activation groups in the cycloaddition of azomethine ylides demonstrates their utility in catalyzing reactions leading to pyrrolidines, essential in the synthesis of natural products (Li et al., 2015).
Properties
IUPAC Name |
3,6-dihydro-2H-1,4-oxazin-5-ylcyanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-4-8-5-3-9-2-1-7-5/h1-3H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGCMGRMXGZOLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=N1)NC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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